molecular formula C15H11Cl2NO2 B4650066 6-chloro-4-(2-chlorobenzyl)-2H-1,4-benzoxazin-3(4H)-one

6-chloro-4-(2-chlorobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B4650066
M. Wt: 308.2 g/mol
InChI Key: CFTBQLYQKJQGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-(2-chlorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the benzoxazine family and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-chlorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-chloro-4-(2-chlorobenzyl)-2H-1,4-benzoxazin-3(4H)-one has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been found to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-4-(2-chlorobenzyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its wide range of biological activities. It has been found to be effective against a range of diseases and conditions, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for research on 6-chloro-4-(2-chlorobenzyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits. Another area of interest is its potential applications in the development of new antimicrobial agents. Research is needed to explore the antimicrobial properties of this compound and its potential for use in the treatment of infectious diseases. Finally, research is needed to explore the potential toxic effects of this compound and to develop appropriate safety measures for its use in the lab.

Scientific Research Applications

6-chloro-4-(2-chlorobenzyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-chloro-4-[(2-chlorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-11-5-6-14-13(7-11)18(15(19)9-20-14)8-10-3-1-2-4-12(10)17/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTBQLYQKJQGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-(2-chlorobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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